1-[3-(4,5-dihydro-1H-imidazol-2-ylamino)-4-methylphenyl]ethanone
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Overview
Description
1-[3-(4,5-dihydro-1H-imidazol-2-ylamino)-4-methylphenyl]ethanone is a compound that features an imidazole ring, a common structural motif in many biologically active molecules. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(4,5-dihydro-1H-imidazol-2-ylamino)-4-methylphenyl]ethanone typically involves the cyclization of amido-nitriles. This process can be catalyzed by nickel, followed by proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired imidazole derivative . The reaction conditions are mild and can accommodate various functional groups, including aryl halides and heterocycles .
Industrial Production Methods: Industrial production methods for imidazole derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: 1-[3-(4,5-dihydro-1H-imidazol-2-ylamino)-4-methylphenyl]ethanone can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the imidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole N-oxides, while substitution reactions can produce a wide range of substituted imidazole derivatives .
Scientific Research Applications
1-[3-(4,5-dihydro-1H-imidazol-2-ylamino)-4-methylphenyl]ethanone has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Imidazole derivatives are explored for their potential as enzyme inhibitors and receptor modulators.
Medicine: These compounds are investigated for their therapeutic potential in treating various diseases, including infections, cancer, and inflammatory conditions.
Industry: Imidazole derivatives are used in the development of materials with specific properties, such as corrosion inhibitors and catalysts
Mechanism of Action
The mechanism of action of 1-[3-(4,5-dihydro-1H-imidazol-2-ylamino)-4-methylphenyl]ethanone involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can modulate receptor function by binding to specific sites, altering signal transduction pathways .
Comparison with Similar Compounds
Clemizole: An antihistaminic agent with an imidazole ring.
Etonitazene: An analgesic with a similar structural motif.
Omeprazole: An antiulcer drug containing an imidazole derivative.
Uniqueness: 1-[3-(4,5-dihydro-1H-imidazol-2-ylamino)-4-methylphenyl]ethanone is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C12H15N3O |
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Molecular Weight |
217.27 g/mol |
IUPAC Name |
1-[3-(4,5-dihydro-1H-imidazol-2-ylamino)-4-methylphenyl]ethanone |
InChI |
InChI=1S/C12H15N3O/c1-8-3-4-10(9(2)16)7-11(8)15-12-13-5-6-14-12/h3-4,7H,5-6H2,1-2H3,(H2,13,14,15) |
InChI Key |
GKWFXYKYMIFYNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C)NC2=NCCN2 |
Origin of Product |
United States |
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